

X-ray crystallography data for Methyl 5-amino-4-bromopicolinate derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-amino-4-bromopicolinate**

Cat. No.: **B1454768**

[Get Quote](#)

An In-Depth Guide to the X-ray Crystallographic Analysis of **Methyl 5-amino-4-bromopicolinate** Derivatives and Analogs

In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. **Methyl 5-amino-4-bromopicolinate** and its derivatives are a class of compounds of significant interest, serving as versatile scaffolds for the synthesis of novel therapeutic agents and functional materials. The arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability.

This guide provides a comprehensive overview of the X-ray crystallography of picolinate derivatives, offering insights into the experimental methodologies and the interpretation of structural data. While crystallographic data for **Methyl 5-amino-4-bromopicolinate** itself is not publicly available as of this writing, we will draw upon published data from structurally related picolinic acid and pyridine derivatives to establish a comparative framework. This approach will empower researchers to anticipate the structural behavior of novel derivatives and to proficiently navigate the process of their crystallographic characterization.

Comparative Crystallographic Analysis of Picolinate Derivatives

The substitution pattern on the picolinate ring profoundly influences the resulting crystal structure. Even subtle changes in functional groups can lead to different space groups, unit cell dimensions, and intermolecular interaction motifs. Below is a comparison of crystallographic data from several published picolinic acid derivatives, which can serve as a proxy for understanding the potential structural landscape of **Methyl 5-amino-4-bromopicolinate** derivatives.

Compound	Formula	Crystal System	Space Group	Key Intermolecular Interactions	Reference
Compound 1 (a benzyl ether derivative of picolinic acid)	C ₁₈ H ₁₉ NO ₅	Monoclinic	P2 ₁ /n	π-stacking, weak non-bonding contacts	[1][2]
Compound 3 (a benzyl ether derivative of picolinic acid)	C ₁₆ H ₁₆ CINO ₃	Monoclinic	P2 ₁ /c	π-stacking, weak non-bonding contacts	[1][2]
Compound 4 (a benzyl ether derivative of picolinic acid)	C ₁₇ H ₁₉ N ₃ O ₃	Triclinic	P $\bar{1}$	π-stacking, weak non-bonding contacts	[1][2]
N-(4-methoxyphenyl)picolinamide (MPPA)	C ₁₃ H ₁₂ N ₂ O ₂	Monoclinic	P2 ₁ /n	Intramolecular H-bonds, C···H, O···H, N···H, C···C interactions	[3]
2-(4-Nitrophenyl)-2-oxoethyl picolinate	C ₁₄ H ₁₀ N ₂ O ₅	(not specified)	(not specified)	C—H···O interactions, π—π interactions	[4]

This comparative data illustrates that picolinate derivatives commonly crystallize in monoclinic and triclinic systems. The packing is often dictated by a delicate balance of forces, including hydrogen bonds (where suitable donors and acceptors are present), π-stacking of the aromatic rings, and weaker van der Waals forces.[1][2][3] For instance, in N-(4-methoxyphenyl)picolinamide, both intramolecular hydrogen bonds that stabilize the molecular

conformation and a variety of intermolecular interactions (C···H, O···H, etc.) contribute to the overall crystal packing.^[3] The analysis of these non-covalent interactions is crucial for understanding and predicting the solid-state behavior of these compounds.

Experimental Workflow: From Synthesis to Structure

The process of obtaining single-crystal X-ray diffraction data is a meticulous one, requiring careful execution of several steps. The following protocol is a synthesized methodology based on common practices reported for picolinate and related heterocyclic compounds.^{[1][4][5]}

Synthesis and Purification

The initial step involves the chemical synthesis of the target **Methyl 5-amino-4-bromopicolinate** derivative. A variety of synthetic routes can be employed, and the choice of reaction conditions is critical to achieving a high yield and purity of the final product.^[6] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The presence of impurities can significantly hinder the growth of high-quality single crystals.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to obtain well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common techniques include:

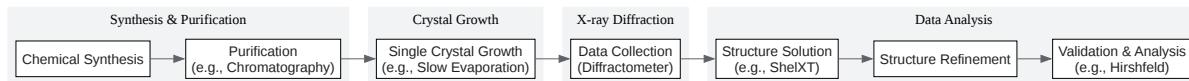
- Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at room temperature.^{[1][5]} This is one of the most common and straightforward methods.
- Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container containing a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
- Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. For picolinate derivatives, solvents such as hexane, ethyl acetate, and ethanol have been used successfully.[1][4]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffracted X-rays are detected.

Structure Solution and Refinement


The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This process involves:

- **Structure Solution:** The initial positions of the atoms are determined using direct methods or Patterson methods. Software such as ShelXT is commonly used for this purpose.[1]
- **Structure Refinement:** The initial atomic model is refined against the experimental data to improve the fit. This is typically done using full-matrix least-squares on F^2 . During refinement, the positions, and anisotropic displacement parameters of the non-hydrogen atoms are adjusted. Hydrogen atoms are often placed in calculated positions.[1][3]

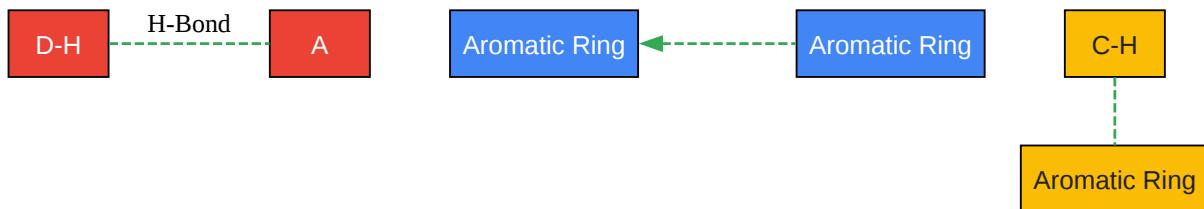
The quality of the final structure is assessed using various metrics, including the R-factor, goodness-of-fit (GooF), and residual electron density maps.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages in a typical single-crystal X-ray crystallography experiment.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for single-crystal X-ray crystallography.


Interpreting the Data: The Importance of Intermolecular Interactions

The final output of a crystallographic study is a detailed three-dimensional model of the molecule and its arrangement in the crystal. A key aspect of interpreting this data is the analysis of intermolecular interactions, which govern the crystal packing.

Hirshfeld Surface Analysis: This is a powerful tool used to visualize and quantify intermolecular contacts in a crystal.[3] The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), electrostatic potential, and curvature. This allows for a detailed understanding of the types and relative importance of different interactions, such as hydrogen bonds and π -stacking. For example, the analysis of N-(4-methoxyphenyl)picolinamide revealed that C \cdots H interactions account for 22% of the crystal packing, while O \cdots H interactions contribute 15.4%, indicating the presence of strong hydrogen bonds.[3]

Visualizing Intermolecular Interactions

The following diagram illustrates the common types of non-covalent interactions that stabilize the crystal structures of picolinate derivatives.

[Click to download full resolution via product page](#)

Caption: Common non-covalent interactions in picolinate crystals.

Conclusion

While the specific crystal structure of **Methyl 5-amino-4-bromopicolinate** remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future crystallographic analysis. By leveraging the knowledge gained from related picolinate derivatives, researchers can make informed decisions during the processes of crystallization, data collection, and structural analysis. A thorough understanding of the intermolecular forces at play will undoubtedly facilitate the rational design of new molecules with desired solid-state properties, paving the way for advancements in both medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy Methyl 4-amino-5-bromopicolinate | 1782230-72-1 [smolecule.com]
- To cite this document: BenchChem. [X-ray crystallography data for Methyl 5-amino-4-bromopicolinate derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454768#x-ray-crystallography-data-for-methyl-5-amino-4-bromopicolinate-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com